2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a dimethylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.
Introduction of the dimethylamino group: This step involves the reaction of the intermediate with a dimethylamine source under controlled conditions.
Attachment of the methoxyphenyl group: The final step involves the coupling of the intermediate with a methoxyphenyl derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions may target the chlorophenoxy group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its use, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]acetamide
- 2-(4-bromophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide
Uniqueness
The unique combination of the chlorophenoxy, dimethylamino, and methoxyphenyl groups in 2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C19H23ClN2O3 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(2-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H23ClN2O3/c1-22(2)17(16-6-4-5-7-18(16)24-3)12-21-19(23)13-25-15-10-8-14(20)9-11-15/h4-11,17H,12-13H2,1-3H3,(H,21,23) |
InChI Key |
IWPGWTKPCGTBJG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)COC1=CC=C(C=C1)Cl)C2=CC=CC=C2OC |
Origin of Product |
United States |
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